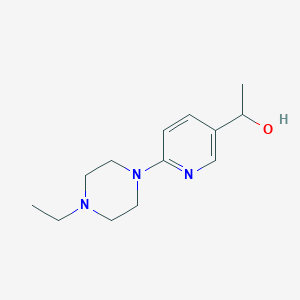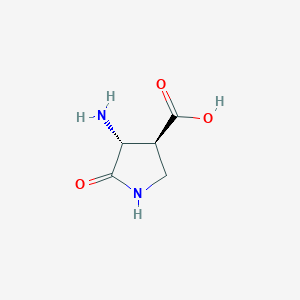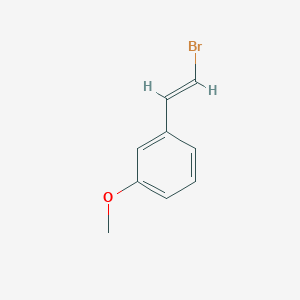
(e)-beta-Bromo-3-methoxystyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-beta-Bromo-3-methoxystyrene is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a styrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-beta-Bromo-3-methoxystyrene typically involves the bromination of 3-methoxystyrene. One common method is the addition of bromine to 3-methoxystyrene in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(e)-beta-Bromo-3-methoxystyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the styrene moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of 3-methoxystyrene derivatives with different functional groups.
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyethylbenzene.
Aplicaciones Científicas De Investigación
(e)-beta-Bromo-3-methoxystyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (e)-beta-Bromo-3-methoxystyrene involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxystyrene: Similar structure but with the bromine atom at a different position.
3-Methoxy-4-bromostyrene: Another positional isomer with different reactivity.
4-Bromo-3-methoxystyrene: Similar compound with the bromine and methoxy groups swapped.
Uniqueness
(e)-beta-Bromo-3-methoxystyrene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
1-[(E)-2-bromoethenyl]-3-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-7H,1H3/b6-5+ |
Clave InChI |
JHZYGPAIKZFVOS-AATRIKPKSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C/Br |
SMILES canónico |
COC1=CC=CC(=C1)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)
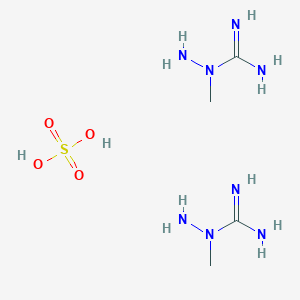

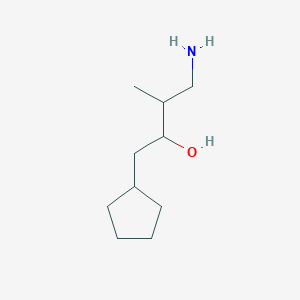
![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)

![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)
